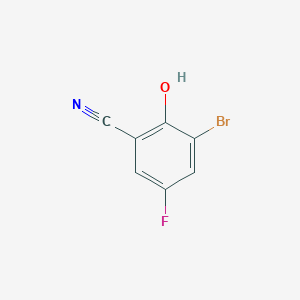

3-Bromo-5-fluoro-2-hydroxybenzonitrile

Description

3-Bromo-5-fluoro-2-hydroxybenzonitrile is a halogenated benzonitrile derivative characterized by a bromine atom at position 3, a fluorine atom at position 5, and a hydroxyl group at position 2. This compound’s molecular formula is C₇H₃BrFNO, with a molecular weight of 231.01 g/mol. Its unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The hydroxyl group enables hydrogen bonding, while bromine and fluorine enhance electrophilicity and metabolic stability, respectively .

Properties

IUPAC Name |

3-bromo-5-fluoro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXOWHHWTQZRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-hydroxybenzonitrile typically involves the halogenation of a precursor benzonitrile compound. One common method is the bromination of 5-fluoro-2-hydroxybenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-5-fluoro-2-hydroxybenzonitrile may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-hydroxybenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl group or reduced to form an alkyl group.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and bases like potassium phosphate are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

Scientific Research Applications

- Synthesis of Pharmaceutical Intermediates: 3-Bromo-5-fluoro-2-hydroxybenzonitrile is used in synthesizing active pharmaceutical ingredients (APIs) for antitumour and anti-inflammatory applications .

- Precursor for TADF Dyes in OLEDs: It acts as a precursor in synthesizing thermally activated delayed fluorescence (TADF) dyes used in organic light-emitting diodes (OLEDs) .

- Building Block for Drug Discovery: The compound is employed as a fluorinated benzonitrile building block in drug discovery .

- Synthesis of Quinazolines: The ortho positioning of bromide and nitrile groups in 3-Bromo-5-fluoro-2-hydroxybenzonitrile facilitates its synthesis into quinazolines, which are valuable in antitumour and anti-inflammatory applications .

Key Properties and Reactivity

- Multiple Functional Groups: The presence of bromide and fluoride substituents allows for selective substitution reactions due to their different reactivities .

- Fluoride Reactivity: Fluoride favors nucleophilic aromatic substitution .

- Bromide Reactivity: Bromide is amenable to Pd-catalyzed coupling reactions .

- 3-Bromo-5-chloro-2-hydroxybenzonitrile: A similar compound with chlorine instead of fluorine, highlighting the potential for halogen variations in this class of compounds .

- 3-Bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile: An experimental drug for gout, synthesized through routes involving bromination and cyanation .

- 5-Acetyl-2-methoxybenzonitrile: Can be derived from brominated precursors through cyanation reactions, demonstrating the versatility of benzonitrile compounds in synthesis .

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-hydroxybenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the hydroxyl group allows the compound to form hydrogen bonds and halogen bonds with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

5-Bromo-2-hydroxybenzonitrile (C₇H₄BrNO)

- Structure : Lacks the 5-fluoro substituent present in the target compound.

- Synthesis: Prepared via bromination of o-cyanophenol or cobalt(II)-catalyzed conversion of 5-bromo-2-hydroxyaldoxime .

- Crystallography : Forms infinite 1D chains via O–H⋯N hydrogen bonds (O⋯N distance: ~2.80 Å; angle: ~170°) .

- Applications : Intermediate for antiretroviral drugs (e.g., HIV protease inhibitors) and osteoporosis therapies .

5-Bromo-2-hydroxy-3-methylbenzonitrile (C₈H₆BrNO)

- Structure : Methyl group at position 3 instead of bromine.

- Properties : Increased hydrophobicity due to the methyl group, reducing solubility in polar solvents .

- Similarity Score : Structural similarity to the target compound is 0.96 (based on Tanimoto coefficient) .

- Key Difference : Methyl substitution diminishes electrophilic reactivity compared to bromine, altering its utility in cross-coupling reactions.

3-Bromo-5-fluoro-2-methoxybenzonitrile (C₈H₅BrFNO)

- Structure : Methoxy (–OCH₃) replaces the hydroxyl (–OH) group.

- Physicochemical Properties: Molecular Weight: 230.03 g/mol . Hydrogen Bonding: Methoxy cannot act as a hydrogen bond donor, reducing intermolecular interactions compared to the hydroxyl analog .

- Applications : Used in agrochemical synthesis due to improved stability under basic conditions .

3-Acetyl-5-bromo-2-hydroxybenzonitrile (C₉H₆BrNO₂)

- Structure : Acetyl (–COCH₃) group at position 3.

- Synthesis : Derived from 5-bromo-2-hydroxybenzonitrile via Friedel-Crafts acylation .

- Reactivity : The acetyl group enhances susceptibility to nucleophilic attacks, enabling functionalization at the ketone site .

Structural and Electronic Comparisons

| Compound | Substituents (Positions) | Molecular Weight (g/mol) | Hydrogen Bond Donors | LogP<sup>*</sup> |

|---|---|---|---|---|

| 3-Bromo-5-fluoro-2-hydroxybenzonitrile | –Br (3), –F (5), –OH (2) | 231.01 | 1 | 2.1 |

| 5-Bromo-2-hydroxybenzonitrile | –Br (5), –OH (2) | 198.02 | 1 | 1.8 |

| 3-Bromo-5-fluoro-2-methoxybenzonitrile | –Br (3), –F (5), –OCH₃ (2) | 230.03 | 0 | 2.5 |

| 5-Bromo-2-hydroxy-3-methylbenzonitrile | –Br (5), –OH (2), –CH₃ (3) | 212.04 | 1 | 2.3 |

<sup>*</sup>Estimated LogP values based on group contributions.

Biological Activity

3-Bromo-5-fluoro-2-hydroxybenzonitrile (CAS Number: 28165-66-4) is an organic compound characterized by the presence of bromine, fluorine, and a hydroxyl group attached to a benzene ring. The unique structural features of this compound suggest potential biological activities that are currently under investigation. This article aims to explore the biological activity of 3-Bromo-5-fluoro-2-hydroxybenzonitrile, including its mechanisms of action, biochemical interactions, and applications in scientific research.

Chemical Structure and Properties

The molecular formula for 3-Bromo-5-fluoro-2-hydroxybenzonitrile is C7H3BrFNO. The functional groups present in the compound contribute to its reactivity and biological interactions:

| Property | Value |

|---|---|

| Molecular Formula | C7H3BrFNO |

| Molecular Weight | 218.01 g/mol |

| Appearance | Solid |

| Solubility | Soluble in organic solvents |

3-Bromo-5-fluoro-2-hydroxybenzonitrile's mechanism of action is not fully elucidated, but it is believed to involve interactions with various biological targets:

- Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, influencing their activity through binding at active or allosteric sites. This modulation can lead to significant changes in metabolic pathways and cellular functions.

- Cell Signaling : It has been observed to affect cell signaling pathways by altering the phosphorylation status of proteins involved in signal transduction, which may impact gene expression and cellular metabolism.

Biochemical Interactions

Research indicates that 3-Bromo-5-fluoro-2-hydroxybenzonitrile interacts with several biomolecules:

- Enzymatic Inhibition : The compound has shown potential as an enzyme inhibitor, which could be leveraged in therapeutic applications targeting specific diseases.

- Cellular Effects : In vitro studies have demonstrated that the compound can influence cell viability and metabolic activity over time, suggesting its role in cellular health and disease.

Research Findings

Recent studies have highlighted the biological applications and effects of 3-Bromo-5-fluoro-2-hydroxybenzonitrile:

- Enzyme Interaction Studies : Research has shown that this compound can inhibit certain enzymes involved in cancer metabolism, indicating its potential as an anticancer agent .

- Pharmacological Applications : The compound has been explored for its role in synthesizing biologically active compounds, including potential antiretroviral drugs and treatments for osteoporosis .

- Structure-Activity Relationship (SAR) : Studies on related compounds suggest that the presence of halogen atoms (bromine and fluorine) enhances binding affinity to biological targets, which may be applicable to 3-Bromo-5-fluoro-2-hydroxybenzonitrile .

Case Studies

A few notable case studies involving 3-Bromo-5-fluoro-2-hydroxybenzonitrile include:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant anticancer properties by inhibiting specific pathways involved in tumor growth .

- Enzyme Inhibition : Research highlighted the efficacy of this compound in inhibiting enzymes related to metabolic disorders, showcasing its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing halogenated hydroxybenzonitriles like 3-bromo-5-fluoro-2-hydroxybenzonitrile?

- Methodological Answer : The synthesis typically involves sequential halogenation and functional group modifications. For example:

- Step 1 : Bromination of a fluorinated hydroxybenzonitrile precursor using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled conditions to avoid over-bromination .

- Step 2 : Fluorination via nucleophilic aromatic substitution (e.g., using KF or CsF in polar aprotic solvents) or directed ortho-metalation strategies .

- Step 3 : Hydroxyl group protection/deprotection (e.g., acetyl or tert-butyldimethylsilyl groups) to prevent side reactions during halogenation .

Q. How can researchers validate the purity and structural integrity of 3-bromo-5-fluoro-2-hydroxybenzonitrile?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., coupling constants for fluorine-bromine interactions and hydroxyl proton exchange) .

- IR Spectroscopy : Peaks at ~2220 cm (C≡N stretch) and ~3200–3600 cm (O–H stretch) confirm functional groups .

- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H] and isotopic patterns (e.g., / and signatures) .

Q. What purification techniques are optimal for isolating 3-bromo-5-fluoro-2-hydroxybenzonitrile from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate halogenated isomers .

- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) exploit differences in solubility between the product and brominated byproducts .

- HPLC : Reverse-phase C18 columns for high-purity isolation, especially if competing nitro or carbonyl impurities are present .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., melting points or NMR shifts) for 3-bromo-5-fluoro-2-hydroxybenzonitrile be resolved?

- Methodological Answer :

- Reproducibility Checks : Compare synthetic batches using identical reagents and conditions. For example, discrepancies in melting points may arise from residual solvents (e.g., DMF) or polymorphic forms .

- Advanced NMR Techniques : Use - heteronuclear correlation (HETCOR) to resolve overlapping signals caused by fluorine’s strong deshielding effects .

- Single-Crystal XRD : Definitive structural confirmation to rule out isomeric contamination (e.g., 3-bromo-4-fluoro vs. 5-fluoro regioisomers) .

Q. What strategies mitigate competing reactivity between bromine and fluorine in multi-halogenated benzonitriles during functionalization?

- Methodological Answer :

- Temperature Control : Lower reaction temperatures (<0°C) reduce electrophilic bromine migration .

- Directing Groups : Utilize hydroxyl or nitrile groups to guide halogenation to specific positions. For example, hydroxyl groups direct electrophilic substitution to para positions, but steric hindrance from bromine may alter this trend .

- Computational Modeling : DFT calculations predict activation barriers for competing halogenation pathways, aiding in solvent/catalyst selection .

Q. How does the electronic interplay between hydroxyl, bromine, and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The nitrile and fluorine groups deactivate the aromatic ring, requiring stronger catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings. Bromine’s leaving-group ability is enhanced by adjacent electron-withdrawing groups .

- Acid-Base Considerations : The hydroxyl group’s acidity (pKa ~8–10) can be exploited for deprotonation-assisted coupling or protection as a triflate .

- Mechanistic Probes : Use kinetic isotope effects (KIEs) or Hammett plots to quantify substituent impacts on reaction rates .

Data Contradiction Analysis

Q. Why do reported solubility profiles for halogenated benzonitriles vary across studies?

- Methodological Answer :

- Solvent Polarity : Polar solvents (e.g., DMSO) may stabilize charge-transfer complexes with the nitrile group, artificially enhancing solubility .

- Impurity Effects : Trace amounts of hydrophilic byproducts (e.g., carboxylic acids from nitrile hydrolysis) can skew measurements. Validate purity via NMR integration .

Q. How should researchers address discrepancies in reported stability data (e.g., decomposition under light or heat)?

- Methodological Answer :

- Controlled Stability Studies : Store samples under inert atmospheres (N) at varying temperatures and monitor via UV-Vis or NMR for degradation (e.g., debromination or nitrile hydrolysis) .

- Accelerated Aging Tests : Use Arrhenius plots to extrapolate shelf-life under standard lab conditions .

Safety and Handling

Q. What safety protocols are critical when handling 3-bromo-5-fluoro-2-hydroxybenzonitrile?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Brominated aromatics may penetrate latex .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HBr gas during synthesis) .

- Waste Disposal : Neutralize acidic/basic residues before disposal in halogen-specific waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.